molecular formula C19H28O4 B1335005 (4alpha)-2beta,15alpha-Dihydroxy-19-norkaur-16-en-18-oic acid CAS No. 10391-47-6

(4alpha)-2beta,15alpha-Dihydroxy-19-norkaur-16-en-18-oic acid

Cat. No.: B1335005
CAS No.: 10391-47-6
M. Wt: 320.4 g/mol
InChI Key: YRHWUYVCCPXYMB-YNGCLFHTSA-N
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Description

(4alpha)-2beta,15alpha-Dihydroxy-19-norkaur-16-en-18-oic acid is a complex organic compound with significant interest in various scientific fields. This compound belongs to the class of diterpenoids, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4alpha)-2beta,15alpha-Dihydroxy-19-norkaur-16-en-18-oic acid typically involves multiple steps, starting from simpler organic molecules. The synthetic route often includes:

    Formation of the core structure: This involves constructing the norkaurane skeleton through cyclization reactions.

    Functional group modifications: Introduction of hydroxyl groups at specific positions using selective oxidation reactions.

    Final adjustments: Refining the structure through purification and crystallization techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4alpha)-2beta,15alpha-Dihydroxy-19-norkaur-16-en-18-oic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: Reduction of carbonyl groups back to hydroxyl groups using reducing agents such as sodium borohydride.

    Substitution: Replacement of hydroxyl groups with other functional groups using reagents like thionyl chloride.

Common Reagents and Conditions

    Oxidizing agents: PCC, KMnO4 (Potassium permanganate).

    Reducing agents: NaBH4 (Sodium borohydride), LiAlH4 (Lithium aluminium hydride).

    Substitution reagents: SOCl2 (Thionyl chloride), PBr3 (Phosphorus tribromide).

Major Products

Scientific Research Applications

(4alpha)-2beta,15alpha-Dihydroxy-19-norkaur-16-en-18-oic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in modulating biological pathways and its effects on cellular processes.

    Medicine: Investigated for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of (4alpha)-2beta,15alpha-Dihydroxy-19-norkaur-16-en-18-oic acid involves its interaction with specific molecular targets and pathways. It may exert its effects by:

    Binding to receptors: Modulating receptor activity and influencing downstream signaling pathways.

    Enzyme inhibition: Inhibiting key enzymes involved in metabolic processes.

    Gene expression: Altering the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    (4alpha)-2beta,15alpha-Dihydroxy-19-norkaur-16-en-18-oic acid methyl ester: A methylated derivative with similar biological properties.

    This compound acetate: An acetylated derivative with distinct chemical characteristics.

Uniqueness

This compound is unique due to its specific hydroxylation pattern and the presence of the norkaurane skeleton, which confer distinct biological activities and chemical reactivity compared to other diterpenoids.

Properties

IUPAC Name

(4R,5R,7R,9R,10S,13S,15S)-7,15-dihydroxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O4/c1-10-11-3-4-15-18(2)9-12(20)7-13(17(22)23)14(18)5-6-19(15,8-11)16(10)21/h11-16,20-21H,1,3-9H2,2H3,(H,22,23)/t11-,12+,13+,14+,15-,16-,18+,19?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRHWUYVCCPXYMB-YNGCLFHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(CC(C1CCC34C2CCC(C3)C(=C)C4O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12C[C@@H](C[C@H]([C@H]1CCC34[C@H]2CC[C@@H](C3)C(=C)[C@@H]4O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90908667
Record name 2,7-Dihydroxy-11b-methyl-8-methylidenetetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90908667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10391-47-6
Record name (4alpha)-2beta,15alpha-Dihydroxy-19-norkaur-16-en-18-oic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010391476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-Dihydroxy-11b-methyl-8-methylidenetetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90908667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4α)-2β,15α-dihydroxy-19-norkaur-16-en-18-oic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.765
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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